Field: Chemical Physics
Application: HBQ is used in studies of proton transfer, specifically switching between single- and double-well proton transfer through structural modifications .
Method: The proton transfer in HBQ and structurally modified compounds was investigated experimentally using steady state UV-Vis absorption and emission spectroscopy, NMR, and advanced chemometric techniques. Theoretical investigations were also conducted using DFT and TD-DFT M06-2X/TZVP calculations .
Results: The incorporation of electron acceptor substituents on position 7 of the HBQ backbone led to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface. Both processes were strongly solvent dependent .
Field: Quantum Chemistry
Application: HBQ is used in the study of nonadiabatic quantum dynamics of the coherent excited state intramolecular proton transfer .
Method: The photoinduced nonadiabatic dynamics of the enol-keto isomerization of HBQ were studied computationally using high-dimensional quantum dynamics .
Results: The wave packet calculations predicted a time scale of 10–15 fs for the photoreaction, and reproduced the time constants and the coherent oscillations observed in time-resolved spectroscopic studies performed on HBQ .
Field: Analytical Chemistry
Application: HBQ is used to detect boronic acids in reactions and boron-containing compounds on solid support .
Field: Biochemistry
Application: HBQ is used as a proton transfer-fluorescence probe to be applied to human serum albumin and beaver apomyoglobin .
Field: Physical Chemistry
Application: HBQ is used in the study of solvent coordination .
Method: By analyzing the local structures between solvent molecules and O 1, it is observed that in the enol form of the ground state, O 1 was coordinated with one EFP H2O or CH3OH molecule, whereas in the keto form of the excited state, it was coordinated with two EFP H2O or CH3OH molecules .
Results: The keto form of the excited state was stabilized by more coordinating solvent H2O .
10-Hydroxybenzo[h]quinoline is an organic compound characterized by the molecular formula C₁₃H₉NO. It features a hydroxyl group (-OH) attached to the benzo[h]quinoline structure, which consists of a fused benzene and quinoline ring system. This compound is notable for its potential in various chemical and biological applications, including its unique photophysical properties and biological activities.
Research indicates that 10-hydroxybenzo[h]quinoline exhibits various biological activities. It has been found to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. Additionally, studies have shown that its analogues can influence absorption and emission properties, potentially making them useful in photodynamic therapy and other medical applications .
Several synthetic routes have been developed for producing 10-hydroxybenzo[h]quinoline. One common method involves the reaction of 10-bromobenzo[h]quinoline with a suitable nucleophile in the presence of a base to facilitate substitution reactions. Other methods include:
The applications of 10-hydroxybenzo[h]quinoline span multiple fields:
Interaction studies have focused on understanding how 10-hydroxybenzo[h]quinoline interacts with various metal ions and other organic compounds. These interactions can significantly alter its optical properties, making it valuable for applications in sensing and catalysis. The formation of metal complexes has been particularly noted for enhancing its stability and reactivity .
Several compounds share structural similarities with 10-hydroxybenzo[h]quinoline. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzo[h]quinoline | Lacks the hydroxyl group; basic structure | Primarily used as a building block in synthesis |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 instead of 10 | Known for chelating metal ions |
| Quinoline | Simple bicyclic structure without hydroxyl groups | Used as a precursor in pharmaceuticals |
| 6-Hydroxybenzo[h]quinoline | Hydroxyl group at position 6 | Exhibits different biological activity |
The uniqueness of 10-hydroxybenzo[h]quinoline lies in its specific position of the hydroxyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds.
Structural modifications of HBQ primarily target the hydroxy group, aromatic rings, and nitrogen atom to optimize physicochemical and functional properties. Two predominant strategies dominate synthetic efforts: direct functionalization of the hydroxyl group and ring-system diversification.
The hydroxyl group at the 10-position serves as a reactive site for etherification, esterification, and sulfonation. For instance, 10-hydroxybenzo[h]quinoline-7-sulfonate (HBQS) was synthesized via sulfonation, enhancing water solubility while retaining fluorescence properties [4]. This derivative demonstrated exceptional selectivity for beryllium(II) ions, with a detection limit of 4.7 pg/cm³ [4].
Modifications to the quinoline core include halogenation, alkylation, and introduction of electron-donating/withdrawing groups. A Pd-catalyzed oxidative acetoxylation method enabled the synthesis of sterically hindered HBQ analogues (e.g., ester- and aldehyde-substituted derivatives) in yields of 27–59% [5]. Key reaction parameters include:
| Reaction Component | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Facilitates C–O bond formation |
| Oxidant | PhI(OAc)₂ | Enhances electrophilicity |
| Solvent | MeCN | Improves catalyst stability |
| Temperature | 150°C | Accelerates kinetics |
Alternative routes, such as hydroxylation of 10-bromobenzo[h]quinoline using silver carbonate and potassium fluoride in p-xylene, achieved 95% yield [2].
The fluorescence and bioactivity of HBQ derivatives are governed by electronic and steric interactions.
The native HBQ structure exhibits excited-state intramolecular proton transfer (ESIPT), producing a large Stokes shift (~8,300–9,660 cm⁻¹) and low quantum yield [5]. Substituents alter ESIPT efficiency:
HBQS derivatives showed pH-dependent fluorescence, with maximal intensity at pH 12.0 due to deprotonation of the sulfonate group [4].
In larvicidal studies, HBQ-based hydrazones and pyrrolinones exhibited potency against Culex pipiens larvae. Compound 6 (LC₅₀ = 0.4 μg/mL) outperformed chlorpyrifos, attributed to:
Substituent position and electronic nature critically influence HBQ derivatives’ properties.
Bulky substituents at C2 or C9 disrupted ESIPT by扭曲 the quinoline backbone. For example, tert-butyl groups at C2 decreased Stokes shift by 1,200 cm⁻¹ [5].
| Substituent Position | Functional Impact | Example Application |
|---|---|---|
| C7 | Modulates electron density on N atom | Fluorescent sensors [4] [7] |
| C3 | Alters planarity of π-system | Insecticide design [6] |
| C10 | Directly affects proton transfer kinetics | ESIPT probes [5] |
Rational design integrates computational modeling and iterative synthesis to optimize HBQ derivatives.
Density functional theory (DFT) calculations predicted that 7-amino-HBQ derivatives would exhibit near-infrared (NIR) fluorescence due to reduced HOMO-LUMO gaps [7]. Experimental validation confirmed emission at 720 nm, enabling NIR sensor development [7].
A feedback loop between synthesis and activity testing refined larvicidal candidates:
HBQS was engineered by:
The synthesis of 10-hydroxybenzo[h]quinoline through classical methods has been established using traditional organic transformation protocols [1]. The most straightforward classical approach involves the hydroxylation of 10-bromobenzo[h]quinoline using silver carbonate and potassium fluoride in para-xylene as solvent [1]. This method proceeds under heating at 150°C for 24 hours, achieving an excellent yield of 95% [1].
The classical pathway demonstrates remarkable efficiency through a nucleophilic substitution mechanism where the bromide substituent at the 10-position of the benzoquinoline scaffold is replaced by a hydroxyl group [1]. The reaction utilizes ortho-methylbenzoic acid as a carboxylic acid component, with silver carbonate serving as both a base and oxidizing agent [1]. Potassium fluoride acts as a fluoride source that facilitates the nucleophilic substitution process [1].
Experimental procedures for classical hydroxylation involve combining 10-bromobenzo[h]quinoline with carboxylic acid, silver carbonate, potassium fluoride, and para-xylene in an oven-dried screw-capped vial [1]. The mixture undergoes vigorous stirring at 150°C for 24 hours, followed by cooling to room temperature and dilution with ethyl acetate [1]. Solvent removal under reduced pressure and silica gel column chromatography isolation yields the desired 10-hydroxybenzo[h]quinoline product [1].
The classical synthetic route offers several advantages including high yields, straightforward reaction conditions, and compatibility with various functional groups [1]. However, the method requires elevated temperatures and extended reaction times, which may limit its applicability for temperature-sensitive substrates [1].
Modern synthetic methodologies for 10-hydroxybenzo[h]quinoline have evolved to address the limitations of classical methods while providing enhanced selectivity and functional group tolerance [2] [3] [4].
The modified Sanford reaction represents a significant advancement in the synthesis of 10-hydroxybenzo[h]quinoline analogues [2] [4]. This methodology employs palladium-catalyzed oxidative acetoxylation followed by hydrolysis to introduce hydroxyl functionality at the 10-position of benzo[h]quinoline derivatives [2] [4].
The modified Sanford reaction utilizes palladium(II) acetate as the catalyst in conjunction with phenyl iodonium diacetate as the oxidant [2] [4]. The original Sanford conditions employed lower temperatures (75°C) and shorter reaction times (16 hours) in acetonitrile solvent [4]. However, these conditions proved ineffective for sterically and electronically demanding benzo[h]quinoline substrates [2] [4].
Optimization studies revealed that the original Sanford conditions required significant modification to achieve satisfactory results with benzo[h]quinoline derivatives [2] [4]. The substrate was subjected to the original Sanford conditions using phenyl iodonium diacetate, palladium(II) acetate, and acetonitrile at 75°C for 16 hours, but conversion remained very low [4].
The mechanistic pathway involves initial coordination of the palladium catalyst to the benzo[h]quinoline substrate, followed by carbon-hydrogen bond activation [5] [6]. Subsequent oxidation with phenyl iodonium diacetate generates a high-valent palladium(IV) intermediate [5] [6]. Reductive elimination from this intermediate forms the carbon-oxygen bond, introducing the acetoxy group at the desired position [5] [6]. Final hydrolysis of the acetate ester yields the target 10-hydroxybenzo[h]quinoline product [2] [4].
Comprehensive optimization of reaction parameters led to the development of highly efficient oxidative acetoxylation protocols for 10-hydroxybenzo[h]quinoline synthesis [2] [3]. The optimized conditions employ palladium(II) acetate, phenyl iodonium diacetate, and acetonitrile at elevated temperature (150°C) for 16 hours [2] [3].
The optimization process involved systematic examination of various reaction parameters including solvent, oxidant, catalyst, temperature, and reaction time [2] [3]. The optimal conditions identified as palladium(II) acetate, phenyl iodonium diacetate, acetonitrile, 150°C for 16 hours, combined with subsequent hydrolysis of acetates, resulted in the formation of hydroxybenzoquinolines in 27-59% yield [2] [3].
These optimized conditions proved effective where all previously published procedures were ineffective [2] [3]. The synthesis demonstrated compatibility with diverse functionalities including ester, aldehyde, and carbon-carbon triple bond groups [2] [3]. Most importantly, the method worked successfully for sterically hindered analogues as well as compounds possessing electron-donating and electron-withdrawing substituents at various positions [2] [3].
The mechanistic studies of the optimized protocol revealed zero-order kinetic dependence on oxidant concentration, indicating that oxidation is not the rate-determining step [7]. Primary kinetic isotope effects of kH/kD = 5.1 (intramolecular) and kH/kD = 5.0 (intermolecular) suggest that cyclopalladation represents the rate-determining step [7].
Advanced palladium-catalyzed methods encompass a broad range of transformation protocols that extend beyond simple oxidative acetoxylation [8] [9] [10]. These methods incorporate benzoquinone as both a ligand for reductive elimination and an electron-transfer mediator between palladium(0) and molecular oxygen [9] [10].
Palladium-catalyzed allylic acetoxylation reactions benefit from the use of benzoquinone and transition-metal cocatalysts such as cobalt(salophen) to support oxidation of palladium(0) during catalytic turnover [8] [11]. The combination of 4,5-diazafluoren-9-one as an ancillary ligand with palladium(II) acetate catalyzes allylic oxidation with molecular oxygen in the absence of additional cocatalysts [11].
Benzoquinone enhances palladium catalytic activity, nearly matching the performance of reactions that include both benzoquinone and cobalt(salophen) [8] [11]. Mechanistic studies reveal the synergistic roles of molecular oxygen and benzoquinone, both capable of oxidizing palladium(0) to palladium(II) [11]. The reaction of oxygen generates hydrogen peroxide as a byproduct, which can oxidize hydroquinone to quinone in the presence of palladium(II) [11].
Aerobic heterogeneous palladium-catalyzed oxidative transformations employ catalytic amounts of benzoquinone under air without requiring additional electron-transfer mediators [9] [10]. These reactions demonstrate the bifunctional role of benzoquinone as both a ligand for reductive elimination and an electron-transfer mediator between palladium(0) and molecular oxygen [9] [10].
Tailored quinones support high-turnover palladium catalysts for oxidative carbon-hydrogen arylation with molecular oxygen [12]. Sterically modified benzoquinone derivatives such as 2,5-di-tert-butyl-para-benzoquinone facilitate catalytic turnover by undergoing more facile displacement by oxygen [12]. This approach strikes a better balance between accelerating carbon-carbon bond formation and maintaining efficient catalyst reoxidation [12].
The synthesis of 10-hydroxybenzo[h]quinoline derivatives and analogues represents a crucial area for expanding the structural diversity and exploring structure-activity relationships [13] [14] [15]. Various synthetic strategies have been developed to introduce different substituents at specific positions of the benzoquinoline scaffold [16] [17] [18].
Substituted 10-hydroxybenzo[h]quinoline derivatives with electron-acceptor substituents at position 7 demonstrate significant changes in proton transfer mechanisms [19] [20]. The incorporation of electron-withdrawing groups leads to the appearance of keto tautomers in the ground state and modifications in the excited state potential energy surface [19] [20]. These processes exhibit strong solvent dependence, allowing equilibrium to be driven from enol to keto forms through solvent selection [19] [20].
| Synthetic Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Key Features |
|---|---|---|---|---|---|---|
| Classical Hydroxylation | 10-bromobenzo[h]quinoline | Ag₂CO₃/KF/p-xylene | 150 | 24 | 95 | Simple conditions [1] |
| Modified Sanford Reaction | Benzo[h]quinoline derivatives | Pd(OAc)₂/PhI(OAc)₂ | 75 | 16 | 27-59 | Original conditions [2] [4] |
| Optimized Palladium Catalysis | Benzo[h]quinoline analogues | Pd(OAc)₂/PhI(OAc)₂/MeCN | 150 | 16 | 27-59 | Enhanced conditions [2] [3] |
| Green Synthetic Approaches | Functionalized precursors | Various green catalysts | 25-150 | 1-24 | 40-95 | Sustainable methods [23] [24] [25] |
| Palladium Transformation | Palladium Source | Oxidant | Solvent | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Carbon-Hydrogen Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | MeCN | 27-59 | High [2] [3] |
| Oxidative Functionalization | Pd(OAc)₂ | PhI(OAc)₂/BQ | AcOH | 24-91 | Moderate [34] [35] |
| Tandem Reactions | Pd(OAc)₂ | Benzoquinone | AcOH | 45-91 | High [34] [35] |
| Cross-Coupling | Pd(0) complexes | O₂/quinones | Various | 40-85 | Variable [8] [9] |
| Derivative Type | Substitution Position | Synthetic Approach | Yield (%) | Applications |
|---|---|---|---|---|
| Substituted HBQ | C-7, C-9 | Direct functionalization | 60-85 | Fluorescence probes [19] [20] |
| Halogenated derivatives | C-5, C-7 | Electrophilic substitution | 70-90 | Pharmaceuticals [21] [22] |
| Alkylated analogues | N-alkyl | N-alkylation | 50-80 | Material science [17] [18] |
| Functionalized variants | Multiple positions | Multi-step synthesis | 40-75 | Biological studies [13] [16] |
Corrosive;Irritant